Home > Products > Screening Compounds P119492 > 13-Deoxytedanolide
13-Deoxytedanolide -

13-Deoxytedanolide

Catalog Number: EVT-1582935
CAS Number:
Molecular Formula: C32H50O10
Molecular Weight: 594.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

13-Deoxytedanolide is a marine natural product derived from the marine organism Talaromyces islandicus, known for its complex structure and potential biological activities. This compound belongs to the class of macrolides, which are characterized by their large lactone rings and have been studied for their pharmacological properties, particularly in the field of antimicrobial and anticancer research.

Source

The primary source of 13-deoxytedanolide is the marine fungus Talaromyces islandicus, which produces this compound as part of its secondary metabolites. The structural complexity and biological activity of 13-deoxytedanolide make it a subject of interest in synthetic organic chemistry.

Classification

13-Deoxytedanolide is classified as a macrolide, a subclass of polyketides. Macrolides are typically defined by their large cyclic ester structures, which often exhibit significant biological activity, including antibiotic properties.

Synthesis Analysis

Methods

The total synthesis of 13-deoxytedanolide has been achieved through various synthetic strategies. The most notable method involves a highly stereoselective fragment assembly aldol reaction, which constructs the complete carbon skeleton required for the natural product.

  1. Aldol Reaction: The synthesis begins with the formation of an aldol adduct from a methyl ketone and an aldehyde, establishing the core structure of 13-deoxytedanolide.
  2. Deoxygenation: A critical step involves the deoxygenation of the C(13)-hydroxyl group, transforming the intermediate hemiketal into the desired product.
  3. Final Steps: The final stages include lactonization and purification processes that yield pure 13-deoxytedanolide, confirmed through spectroscopic methods such as nuclear magnetic resonance and mass spectrometry .

Technical Details

The synthesis typically requires careful orchestration of stereochemistry and functionality at various stages to ensure high yields and purity. For instance, the stability of hemiketal intermediates poses challenges that necessitate specific chemical transformations to facilitate further reactions .

Molecular Structure Analysis

Structure

The molecular formula for 13-deoxytedanolide is C23H38O4C_{23}H_{38}O_4. Its structure features a large lactone ring, which is characteristic of macrolides, along with several stereocenters that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 390.55 g/mol
  • Structural Features: The compound contains multiple functional groups, including hydroxyl and ester groups, which are crucial for its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

The synthesis of 13-deoxytedanolide involves several key reactions:

  1. Aldol Condensation: This reaction forms the initial carbon framework through the coupling of two carbonyl compounds.
  2. Deoxygenation Reaction: The conversion of the C(13)-hydroxyl group into a less reactive form is essential for progressing toward the final product.
  3. Lactonization: This step involves forming a cyclic ester from a linear precursor, completing the synthesis .

Technical Details

The reactions are often conducted under controlled conditions to manage stereochemistry effectively. For example, using specific reagents can influence the outcome of aldol reactions to favor desired stereoisomers .

Mechanism of Action

Process

The mechanism underlying the biological activity of 13-deoxytedanolide is not fully elucidated but is believed to involve interactions with cellular membranes or specific protein targets. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

Data

Research indicates that compounds similar to 13-deoxytedanolide can disrupt cellular processes by interfering with protein synthesis or inducing apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to moisture and light.
  • Reactivity: Exhibits reactivity characteristic of macrolides, particularly in forming esters and undergoing hydrolysis under acidic or basic conditions.

Relevant analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to characterize its purity and confirm its identity .

Applications

Scientific Uses

  1. Antimicrobial Research: Due to its structural similarity to known antibiotics, 13-deoxytedanolide is investigated for potential antibacterial properties.
  2. Cancer Therapy: Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further research in anticancer drug development.
  3. Chemical Biology: Its complex structure provides insights into synthetic methodologies applicable in organic chemistry education and research .
Introduction to 13-Deoxytedanolide: Context and Research Significance

Historical Discovery and Natural Sources of 13-Deoxytedanolide

13-Deoxytedanolide was first isolated in 1991 by Fusetani and colleagues from the marine sponge Mycale adhaerens (reclassified as Mycale sp.) collected in Japanese coastal waters. Initial bioactivity screening revealed extraordinary potency against P388 murine leukemia cells (IC~50~ = 94 pg/mL), prompting extensive investigation into its chemical and pharmacological properties [4]. Subsequent studies identified related tedanolide analogues in phylogenetically distinct sponges, including Ircinia species from Papua New Guinea and Candidaspongia sponges from Australian waters. These findings suggest a potential microbial biosynthetic origin, though the exact producing symbiont remains unidentified [3] [6].

The compound's scarcity in natural sources (typically < 0.0001% of sponge dry weight) has driven significant efforts in total synthesis. Key milestones include the first total synthesis of (+)-13-deoxytedanolide reported in 2005, which confirmed its absolute configuration and enabled the production of gram-scale quantities for biological evaluation. Synthetic access has facilitated structure-activity relationship studies, revealing that minor structural modifications profoundly impact anticancer activity [4] [7].

Table 1: Natural Sources and Key Properties of 13-Deoxytedanolide

PropertyDetails
Primary Natural SourceMarine sponge Mycale adhaerens (Japanese coastal waters)
Other Producing OrganismsIrcinia spp. (Papua New Guinea), Candidaspongia spp. (Australian reefs)
Discovery Year1991
Reported Potency (P388 cells)IC~50~ = 94 pg/mL
Synthetic AccessibilityTotal synthesis achieved (2005); >20-step sequence

Structural Classification Within the Tedanolide Family of Marine Macrolides

13-Deoxytedanolide belongs to the tedanolide family of macrolides, characterized by an 18-membered macrolactone core with 13 stereogenic centers. Its structure features a C~1~-C~11~ polyketide chain and a C~13~-C~23~ polypropionate domain, incorporating a distinctive cis-enone moiety (C~8~-C~9~) and a highly oxygenated southern fragment. The compound lacks the C~13~ hydroxyl group present in the parent compound tedanolide, which significantly influences its conformational stability and biological activity [4] [7].

Critical structural distinctions within the tedanolide class include:

  • Epoxide Functionality: Tedanolide contains a C~18~,C~19~-epoxide absent in 13-deoxytedanolide, necessitating late-stage stereoselective introduction in synthetic routes to the parent compound
  • C~13~ Oxygenation: 13-Deoxytedanolide lacks the C~13~ hydroxyl group, reducing hydrogen-bonding capacity but enhancing membrane permeability
  • Hemiketal Stability: The C~15~(R) configuration in tedanolide promotes stable hemiketal formation between C~15~-OH and C~11~-carbonyl, while 13-deoxytedanolide's C~15~(S) configuration destabilizes this interaction, increasing conformational flexibility [4]

Biogenetically, these macrolides derive from mixed polyketide synthase pathways, as evidenced by their alternating acetate and propionate units and methyl branching patterns. The structural complexity necessitates innovative synthetic strategies, with key challenges including stereocontrol at C~11~-C~15~ and macrocyclization at the sterically hindered C~1~-C~23~ ester linkage [2] [4].

Table 2: Structural Comparison of Key Tedanolide-Class Macrolides

Structural Feature13-DeoxytedanolideTedanolideCandidaspongiolide
Macrocycle Size18-membered lactone18-membered lactone18-membered lactone
C~13~ SubstitutionH (deoxy)OHOH (acetylated)
C~18~,C~19~ FunctionalityOlefinEpoxideOlefin
C~15~ ConfigurationSRR/S mixtures
Characteristic Moietiescis-Enone (C~8~=C~9~)cis-Enone (C~8~=C~9~)trans-Enone

Biomedical Relevance: Antitumor Potency and Therapeutic Potential

13-Deoxytedanolide demonstrates exceptional cytotoxicity across diverse cancer cell lines, with particular potency against solid tumors that are typically chemotherapy-resistant. Notable activities include:

  • Pancreatic Cancer: IC~50~ = 0.022 nM against PANC-1 cells
  • Breast Cancer: IC~50~ = 0.15 nM in taxane-resistant MDA-MB-231 lines
  • Ovarian Cancer: IC~50~ = 0.07 nM against SK-OV-3 tumors
  • Colorectal Cancer: IC~50~ = 9.53 × 10^−8^ M in HCT-116 cells [3] [4] [6]

The compound's primary mechanism involves irreversible binding to the 60S ribosomal subunit at the peptidyl transferase center (PTC), inhibiting protein synthesis at the elongation stage. Structural studies reveal specific interactions with 28S rRNA nucleotides A~4448~ and G~4451~ (eukaryotic numbering), disrupting aminoacyl-tRNA accommodation and preventing peptide bond formation. This ribosomal targeting differentiates 13-deoxytedanolide from microtubule-targeting agents like paclitaxel and epothilones, offering potential against tumors resistant to conventional antimitotics [1] [6].

Beyond translational inhibition, secondary mechanisms contribute to its antitumor efficacy:

  • Apoptosis Induction: Caspase-12-dependent apoptosis via endoplasmic reticulum stress pathways
  • Cell Cycle Arrest: S-phase arrest through inhibition of DNA replication proteins
  • Bystander Effects: Activity against heterogeneous tumor populations through diffusible cytotoxic metabolites
  • Immunogenic Cell Death: Upregulation of damage-associated molecular patterns (DAMPs) enhancing antitumor immunity [6]

The compound's ability to overcome common resistance mechanisms is particularly valuable. Unlike taxanes that succumb to P-glycoprotein efflux, 13-deoxytedanolide maintains potency in multidrug-resistant (MDR) phenotypes due to its non-recognition by ABC transporters. Additionally, it remains effective against tumors with p53 mutations and Bcl-2 overexpression, common resistance factors in advanced cancers [3] [6].

Table 3: Anticancer Mechanisms and Resistance Profile of 13-Deoxytedanolide

Biological ActivityMechanistic BasisTherapeutic Advantage
Protein Synthesis InhibitionBinds 60S subunit at peptidyl transferase center (PTC)Overcomes resistance to DNA-targeting agents
S-phase ArrestInhibits DNA replication initiation complexesSynergizes with antimetabolites
Caspase-12 ActivationInduces ER stress-mediated apoptosisEffective against p53-mutant tumors
Bystander KillingGenerates diffusible cytotoxic metabolitesTargets heterogeneous tumor microenvironments
MDR CircumventionNot recognized by ABC transporters (P-gp, MRP1)Active in chemotherapy-refractory cancers

Current research explores structural analogues to optimize pharmacological properties while retaining potency. Semi-synthetic modifications at C~7~ (acylation) and C~28~ (fatty acid esterification) in candidaspongiolides—structurally related compounds—demonstrate that peripheral modifications can enhance tumor selectivity without compromising core ribosomal binding activity. These advances position 13-deoxytedanolide-inspired compounds as promising candidates for next-generation translation-targeted oncology therapeutics [3] [6] [7].

Properties

Product Name

13-Deoxytedanolide

IUPAC Name

(3R,4S,5S,7R,8R,9E,11S,15R,17R)-3,8-dihydroxy-17-[(S)-hydroxy-[(2S,3R)-2-methyl-3-[(Z,2S)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone

Molecular Formula

C32H50O10

Molecular Weight

594.7 g/mol

InChI

InChI=1S/C32H50O10/c1-10-11-17(3)30-32(8,42-30)29(38)22-15-41-31(39)27(37)28(40-9)21(7)26(36)20(6)24(34)19(5)14-18(4)23(33)13-12-16(2)25(22)35/h10-11,14,16-18,20-22,24,27-30,34,37-38H,12-13,15H2,1-9H3/b11-10-,19-14+/t16-,17+,18+,20-,21-,22+,24+,27-,28+,29+,30-,32+/m1/s1

InChI Key

YTOSLGBJMGPGPA-ICYGJJGBSA-N

Synonyms

13-deoxytedanolide
deoxytedanolide

Canonical SMILES

CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CCC(C2=O)C)C)C)O)C)C)OC)O)O

Isomeric SMILES

C/C=C\[C@H](C)[C@@H]1[C@](O1)(C)[C@H]([C@H]2COC(=O)[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H](/C(=C/[C@@H](C(=O)CC[C@H](C2=O)C)C)/C)O)C)C)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.